molecular formula C13H14O B1624105 Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one CAS No. 54962-18-4

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one

Cat. No.: B1624105
CAS No.: 54962-18-4
M. Wt: 186.25 g/mol
InChI Key: CMCAOQYLMULHEZ-UHFFFAOYSA-N
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Description

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity under various conditions, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one: Known for its stability and reactivity.

    Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-ol: Similar structure but with a hydroxyl group, leading to different reactivity and applications.

    Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-amine:

Uniqueness

This compound is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-11-5-6-12(13)8-10-4-2-1-3-9(10)7-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCAOQYLMULHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=CC=CC=C3CC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00413959
Record name Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54962-18-4
Record name Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide (225 mg, 0.70 mmol) was dissolved in water (5 mL) and 2 M aqueous HCl (5 mL) was added. The mixture was heated at reflux for 16 h, cooled and extracted into DCM. The organic extracts were concentrated to give tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one (130 mg) as a white crystalline solid. 1H NMR (CDCl3, 360 MHz) δ 7.19 (4 H, s, aromatic), 2.99-2.86 (4 H, m, benzylic), 2.61-2.57 (2 H, m, bridgehead H), 1.90-1.80 (2 H, m), 1.33-1.26 (2 H, m).
Name
1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl diisopropylamine (10.3 g, 13.9 mL, 79.8 mmol) and a solution of 1-pyrrolidino-1-cyclopentene (5.2 g, 5.5 mL, 37.8 mmol) in acetonitrile (75 mL) were added successively to a vigorously stirred solution of α,α′-dibromo-o-xylene (10.0 g, 38.0 mmol) in acetonitrile (75 mL) and the resultant mixture was heated to reflux under nitrogen for 18 hours. Water (75 mL) was added and the mixture was heated for an addition 1 hour. Then the solution was cooled and 10% hydrochloric acid (38 mL) was added. Most of the volatiles were removed in vacuo, and the resultant residue was extracted with ether (4×100 mL). The combined ethereal extracts were washed successively with brine, dried (Na2SO4), filtered, and concentrated. The concentrate was purified using flash column chromatography (“FCC”) to provide 11-oxo-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclooctene (5.1 g, 72%).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
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Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
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Reactant of Route 5
Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Reactant of Route 6
Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one

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